3,5-Dibromomandelic acid
Description
Historical Trajectory and Evolution of Research on Substituted Mandelic Acids
The study of substituted mandelic acids is an extension of the research that began with the discovery of mandelic acid itself in 1831 by German pharmacist Ferdinand Ludwig Winckler. atamanchemicals.comwikipedia.org He isolated the compound by heating amygdalin, an extract from bitter almonds, with hydrochloric acid. atamanchemicals.comwikipedia.org The name "mandelic acid" is derived from the German word for almond, "Mandel". atamanchemicals.com
Early research into mandelic acid and its derivatives recognized their utility, particularly their antibacterial properties. atamanchemicals.comacs.org This spurred further investigation into how substituting the phenyl ring could modify the compound's properties. A 1938 study published in the Journal of the American Chemical Society detailed the preparation and bacteriological effects of various substituted mandelic acids, indicating an early interest in the structure-activity relationship of these compounds. acs.org Over time, the focus has expanded, with substituted mandelic acids now serving as crucial precursors and building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and anti-obesity drugs. atamanchemicals.comresearchgate.net The development of biocatalytic and metabolic engineering methods to produce specific substituted mandelic acids, such as 4-hydroxy-mandelic acid, from simple starting materials like glucose highlights the ongoing evolution of this field. atamanchemicals.comhep.com.cn
Importance of Brominated Aromatic Systems in Contemporary Synthetic Chemistry
The presence of bromine atoms on the aromatic ring of 3,5-dibromomandelic acid is of significant interest in modern synthetic chemistry. Brominated aromatic compounds are highly valued as versatile intermediates and building blocks for creating more complex molecules. jalsnet.comnih.gov Their utility stems from the reactivity of the carbon-bromine bond, which allows the bromine atom to be replaced by other functional groups through various chemical transformations. scirp.orgresearchgate.net
These transformations include:
Cross-coupling reactions: Aryl bromides are common substrates for palladium-, nickel-, and copper-catalyzed reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net
Formation of organometallic reagents: They are classical precursors to highly reactive organolithium and Grignard reagents. nih.gov
Nucleophilic aromatic substitution. nih.govresearchgate.net
This versatility makes bromoaromatics essential in the manufacture of a wide range of fine and specialty chemicals, including pharmaceuticals, agrochemicals, flame retardants, and dyes. jalsnet.comacs.org The development of selective bromination methods is a key area of research, as the position of the bromine atom on the aromatic ring dictates the subsequent synthetic possibilities. nih.gov Techniques often involve electrophilic aromatic bromination using reagents like molecular bromine with a catalyst or N-bromosuccinimide (NBS). nih.govscirp.orgacs.org
Fundamental Role of α-Hydroxy Carboxylic Acids in Chemical Transformations
This compound belongs to the class of α-hydroxy carboxylic acids (AHAs), which are defined by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.orgstackexchange.com This structural feature imparts distinct chemical properties and reactivity. AHAs are generally stronger acids than their non-hydroxylated counterparts due to stabilization through internal hydrogen bonding. wikipedia.org
In the context of chemical transformations, α-hydroxy carboxylic acids are valuable precursors for several key reactions:
Oxidation: They can be oxidized to produce α-keto acids. For instance, a patent describes the oxidation of substituted α-hydroxyarylacetic acids, including this compound, into their corresponding arylglyoxylic acids using oxygen in the presence of a platinum metal catalyst. wikipedia.orggoogle.com
Esterification: The presence of both a carboxylic acid and a hydroxyl group allows them to form esters with themselves, leading to the creation of cyclic or polymeric structures. stackexchange.comalfa-chemistry.com Polyesters derived from AHAs like glycolic acid and lactic acid are used to create biodegradable materials for medical applications. wikipedia.org
Decarboxylation: Under acidic conditions, they can undergo decarbonylation to yield a ketone or aldehyde. wikipedia.org
Reductive Carboxylation: Modern synthetic methods explore the creation of AHAs through the reductive carboxylation of aldehydes with carbon dioxide, representing an atom-economical pathway to these important scaffolds. chemrevlett.com
The dual functionality of AHAs makes them versatile building blocks in organic synthesis, serving as foundational components for a wide range of more complex molecules. wikipedia.orgchemrevlett.com
Overview of Key Academic Research Challenges and Opportunities for this compound
The specific structure of this compound presents both challenges and opportunities for academic research. A primary challenge lies in its efficient and regioselective synthesis. The preparation of substituted mandelic acids often starts from the corresponding substituted benzaldehyde (B42025). atamanchemicals.comwikipedia.org Therefore, the synthesis of this compound would likely rely on the availability of 3,5-dibromobenzaldehyde (B114249) and a subsequent reaction to introduce the α-hydroxy carboxylic acid moiety, for example, via a cyanohydrin intermediate. atamanchemicals.comwikipedia.org
Opportunities for research on this compound are centered on its potential as a specialized building block in synthetic chemistry. The two bromine atoms, activated by the electron-withdrawing nature of the carboxylic acid and hydroxyl groups, could be selectively functionalized. Key research avenues include:
Asymmetric Synthesis: Developing stereoselective methods to produce single enantiomers (either (R)- or (S)-3,5-dibromomandelic acid) is a significant opportunity. Chiral mandelic acid derivatives are valuable in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net
Derivative Synthesis: The compound serves as a precursor for more complex molecules. For example, its oxidation to 3,5-dibromoarylglyoxylic acid has been documented. google.com Further exploration of its reactivity could lead to novel heterocyclic compounds or other complex scaffolds.
Polymer Chemistry: Like other α-hydroxy acids, this compound could potentially be used to synthesize novel biodegradable polyesters. wikipedia.org The bromine atoms on the polymer backbone would offer sites for further modification, allowing for the creation of functional materials with tailored properties.
Cross-Coupling Applications: Investigating the differential reactivity of the two bromine atoms in sequential cross-coupling reactions could enable the construction of highly substituted, non-symmetrical aromatic compounds, which are often challenging to synthesize.
In essence, while specific research on this compound is not extensively detailed in readily available literature, its structure suggests a fertile ground for investigation in synthetic methodology, polymer science, and medicinal chemistry intermediate synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C8H6Br2O3 |
|---|---|
Molecular Weight |
309.94 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
KCIKDTRXKWRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromomandelic Acid
Direct Synthetic Routes to 3,5-Dibromomandelic Acid
Direct synthetic routes aim to construct the this compound molecule in a limited number of steps from readily available starting materials. These methods often focus on the late-stage introduction of the bromine atoms or the α-hydroxy acid functionality.
A conceptually straightforward approach to this compound is the direct electrophilic bromination of mandelic acid. In this type of reaction, the hydroxyl and carboxylic acid groups on the mandelic acid backbone direct the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This would likely lead to a mixture of brominated products, and achieving high regioselectivity for the 3,5-disubstituted product could be challenging.
Recent studies have shown that mandelic acid and its derivatives can act as catalysts in electrophilic aromatic brominations using N-bromosuccinimide (NBS), which suggests an interaction between the mandelic acid structure and the brominating agent. researchgate.netorganic-chemistry.orgacs.orgorganic-chemistry.orgnsf.gov This interaction could potentially be exploited for the direct bromination of the mandelic acid ring itself. A proposed reaction would involve treating mandelic acid with a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using a combination of NBS and a catalytic additive under controlled conditions to favor the desired 3,5-dibromo isomer.
An alternative strategy involves the synthesis of a brominated precursor which is then oxidized to form the mandelic acid core. A plausible starting material for this route is 3,5-dibromotoluene (B156392). nih.gov The methyl group of 3,5-dibromotoluene can be oxidized to an aldehyde to form 3,5-dibromobenzaldehyde (B114249). doi.org This transformation can be achieved using various oxidizing agents.
Once 3,5-dibromobenzaldehyde is obtained chemicalbook.comrsc.org, it can be converted to this compound. A common method for this conversion is through the formation of a cyanohydrin intermediate. The aldehyde is treated with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form 3,5-dibromomandelonitrile. Subsequent acidic hydrolysis of the nitrile group yields the desired this compound.
Another potential precursor is a 3,5-dibromostyrene (B121113) derivative. The oxidation of the styrene (B11656) double bond would lead to the mandelic acid. For instance, 2,5-dibromotoluene (B165575) can be oxidized to 2,5-dibromobenzaldehyde, which can then undergo further reactions. lookchem.comthieme-connect.com By analogy, a similar oxidation of 3,5-dibromotoluene would provide a key intermediate.
Organometallic reagents offer a powerful tool for the formation of the α-hydroxy acid moiety. sigmaaldrich.com A viable approach would be the use of a Grignard reagent. leah4sci.com Starting from a 1,3,5-tribromobenzene (B165230), a selective halogen-metal exchange can be performed to generate 3,5-dibromophenylmagnesium bromide. This Grignard reagent can then be reacted with an electrophile such as glyoxylic acid or its ester to introduce the α-hydroxy acid functionality. tamu.edu The reaction of the Grignard reagent with dimethylformamide (DMF) is a known method to produce the corresponding aldehyde, in this case, 3,5-dibromobenzaldehyde, which can then be converted to the target acid as described previously. walisongo.ac.id
A general representation of this Grignard reaction is the addition to a carbonyl compound, which after an acidic workup, yields an alcohol. libretexts.org The synthesis of 3,5-dibromobenzaldehyde from 1,3,5-tribromobenzene using a Grignard reaction has been reported with a 45% yield. chemicalbook.com
Stereoselective and Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are stereogenic compounds that can be temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a 3,5-dibromophenylacetic acid precursor. The resulting chiral imide can then undergo a diastereoselective α-hydroxylation. The chiral auxiliary directs the approach of the hydroxylating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then yield the desired enantiomerically enriched this compound. This approach has been successfully applied in the synthesis of other chiral α-hydroxy acids. nih.gov
Asymmetric catalysis provides a more atom-economical approach to chiral molecules. A highly effective strategy for the synthesis of chiral α-hydroxy acids is the asymmetric reduction of the corresponding α-keto acids. lookchem.comnih.govgoogle.com In the case of this compound, the precursor would be 3,5-dibromophenylglyoxylic acid. This α-keto acid could be synthesized by the oxidation of 3,5-dibromobenzaldehyde.
The asymmetric reduction of 3,5-dibromophenylglyoxylic acid can be achieved using various chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. nrochemistry.comalfa-chemistry.comresearchgate.netorganic-chemistry.orgwikipedia.org This method is known for its broad substrate scope and high levels of stereocontrol. The reaction mechanism involves the formation of a complex between the catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl group. Other catalytic systems, such as those based on transition metals like ruthenium in asymmetric transfer hydrogenation, have also proven effective for the reduction of α-keto esters and could be adapted for this transformation. nih.gov Palladium-catalyzed asymmetric three-component reactions of glyoxylic acid have also been reported for the synthesis of α-arylglycine derivatives. nih.gov
Data Tables
Table 1: Proposed
| Methodology | Starting Material | Key Reagents and Conditions | Intermediate(s) | Target Product |
| Electrophilic Aromatic Substitution | Mandelic acid | Br₂, FeBr₃ or NBS, catalyst | - | This compound |
| Oxidation of Brominated Precursor | 3,5-Dibromotoluene | 1. Oxidizing agent; 2. HCN/TMSCN; 3. H₃O⁺ | 3,5-Dibromobenzaldehyde, 3,5-Dibromomandelonitrile | This compound |
| Organometallic Reagent-Mediated Synthesis | 1,3,5-Tribromobenzene | 1. Mg, ether; 2. Glyoxylic acid; 3. H₃O⁺ | 3,5-Dibromophenylmagnesium bromide | This compound |
| Chiral Auxiliary-Driven Synthesis | 3,5-Dibromophenylacetic acid | 1. Chiral auxiliary (e.g., Evans oxazolidinone); 2. LDA, electrophilic hydroxylating agent; 3. LiOH, H₂O₂ | Chiral imide | Chiral this compound |
| Asymmetric Catalytic Reduction | 3,5-Dibromobenzaldehyde | 1. Oxidation to keto acid; 2. Chiral catalyst (e.g., CBS catalyst), borane | 3,5-Dibromophenylglyoxylic acid | Chiral this compound |
Biocatalytic and Enzymatic Synthesis Approaches
The synthesis of enantiomerically pure α-hydroxy acids, such as this compound, is of significant interest in the pharmaceutical and fine chemical industries. Biocatalytic and enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net These methods often proceed under mild conditions, reducing the risk of side reactions and the generation of hazardous waste. nih.gov While specific literature detailing the biocatalytic synthesis of this compound is limited, several enzymatic strategies applied to analogous mandelic acid derivatives demonstrate the potential of this approach.
Key enzymatic transformations for producing chiral mandelic acids include the hydrolysis of nitriles by nitrilases, the hydrolysis or esterification by lipases and esterases, and the reduction of α-keto acids by dehydrogenases. researchgate.net
Enzymatic Kinetic Resolution:
One prominent biocatalytic method is the kinetic resolution of racemic mandelic acid derivatives. This technique utilizes enzymes, most commonly lipases, to selectively acylate or deacylate one enantiomer, allowing for the separation of the two. For instance, lipases from Pseudomonas sp. and Penicillium roqueforti have shown high enantioselectivity in the resolution of various substituted mandelates in organic solvents. tandfonline.compsu.edu The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity, and in some cases, even invert the stereochemical preference of the enzyme. tandfonline.comrsc.org
A study on the lipase-catalyzed resolution of (R/S)-mandelic acid using Burkholderia cepacia lipase (B570770) with vinyl acetate (B1210297) as the acylating agent has been investigated. pan.pl Similarly, Pseudomonas stutzeri lipase has been used for the acylation of (R/S)-mandelic acid, achieving high enantiomeric excess for the (S)-O-acetyl mandelic acid. researchgate.net A chemoenzymatic process has also been developed for synthesizing optically active mandelic acid, which involves a lipase-mediated resolution of mandelonitrile (B1675950). sbq.org.br These established protocols for other mandelic acid derivatives could foreseeably be adapted for the kinetic resolution of racemic this compound or its esters.
Asymmetric Synthesis:
Beyond resolution, enzymes can be used for the asymmetric synthesis of mandelic acids from prochiral precursors. A notable route is the asymmetric reduction of the corresponding α-keto acid, in this case, 3,5-dibromobenzoylformic acid. Leucine dehydrogenases (LeuDHs) have been engineered to efficiently catalyze the asymmetric reductive amination of benzoylformic acid and its derivatives to produce L-phenylglycine and its analogues. nih.gov While this produces an amino acid, similar dehydrogenase systems could be tailored for the reduction to the corresponding α-hydroxy acid.
Another innovative approach involves a three-enzyme cascade that converts starting materials like oxalic acid and a substituted benzaldehyde (B42025) into the corresponding mandelic acid derivative. mpg.dechemeurope.com This method, utilizing the enzyme oxalyl-CoA decarboxylase, demonstrates the potential for creating mandelic acids from simple, inexpensive precursors under environmentally friendly conditions. mpg.dechemeurope.com Carboxylate reductases (CARs) are another class of enzymes that can selectively reduce carboxylic acids to aldehydes, which could then be further transformed. d-nb.infonih.govrsc.orgbeilstein-journals.org
The hydrolysis of mandelonitrile and its derivatives using nitrilases is a well-established and highly effective method for producing optically pure mandelic acids. researchgate.netnih.govnih.gov A novel nitrilase from Luminiphilus syltensis has shown high enantioselectivity in hydrolyzing racemic o-chloromandelonitrile to (R)-o-chloromandelic acid, indicating that similar enzymes could be potent catalysts for the synthesis of (R)-3,5-dibromomandelic acid from 3,5-dibromomandelonitrile. nih.gov
| Enzyme Type | Precursor | Product | Key Advantages |
| Lipase | Racemic this compound ester | Enantiopure (R)- or (S)-3,5-dibromomandelic acid ester | High enantioselectivity, mild conditions. tandfonline.compsu.edursc.org |
| Nitrilase | 3,5-Dibromomandelonitrile | (R)- or (S)-3,5-dibromomandelic acid | Direct conversion from nitriles, excellent enantioselectivity. researchgate.netnih.gov |
| Dehydrogenase | 3,5-Dibromobenzoylformic acid | (R)- or (S)-3,5-dibromomandelic acid | Asymmetric synthesis from a prochiral ketone. nih.gov |
| Enzyme Cascade | 3,5-Dibromobenzaldehyde and Oxalic acid | This compound | Use of simple, inexpensive starting materials. mpg.dechemeurope.com |
Multistep Synthetic Pathways and Fragment Coupling Strategies
The synthesis of this compound is typically accomplished through a multistep pathway, as direct methods from simple, unfunctionalized precursors are not common. These pathways often involve the sequential introduction of functional groups onto an aromatic core.
A common and logical multistep approach begins with a suitably substituted benzene (B151609) derivative. For instance, the synthesis could start from toluene, which is first brominated to yield 3,5-dibromotoluene. This intermediate can then undergo side-chain oxidation to produce 3,5-dibromobenzoic acid. Alternatively, a more direct precursor is 3,5-dibromobenzaldehyde. sigmaaldrich.comchemicalbook.comnih.gov This aldehyde serves as a key intermediate, containing the required dibrominated aromatic ring.
The crucial carbon-carbon bond-forming step to create the mandelic acid structure is the addition of a cyanide equivalent to 3,5-dibromobenzaldehyde. This reaction forms 3,5-dibromomandelonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target this compound. This sequence is a classic method for preparing mandelic acids and their derivatives. researchgate.net
Fragment Coupling Perspective:
While "fragment coupling" typically refers to the joining of large, complex molecular fragments, especially in peptide or natural product synthesis, the underlying principle of converging pre-built units can be applied conceptually to the synthesis of this compound. researchgate.net In this context, the synthesis can be viewed as the coupling of two key fragments:
The Aromatic Fragment: 3,5-dibromobenzaldehyde, which provides the substituted phenyl ring.
The Carboxylic Acid Fragment Precursor: A one-carbon unit that will become the carboxylic acid and α-hydroxy group.
The key coupling reaction is the addition of a nucleophilic one-carbon synthon to the aldehyde. A prime example is the Grignard reaction. acs.orgwikipedia.org While the direct addition of a carboxymagnesium halide is not feasible, a common strategy involves using a protected carboxylate equivalent or, more simply, a cyanide ion (from sources like NaCN or KCN) as mentioned above. The cyano group acts as a "masked" carboxyl group, which is revealed in a subsequent hydrolysis step.
This can be summarized in the following retrosynthetic analysis:
Step 1 (Hydrolysis): this compound is disconnected back to 3,5-dibromomandelonitrile.
Step 2 (Cyanation): 3,5-Dibromomandelonitrile is disconnected back to the two fragments: 3,5-dibromobenzaldehyde and a cyanide source.
Green Chemistry Principles in this compound Synthesis: Solvent and Reagent Selection
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety profile of the manufacturing process. acs.org This involves careful consideration of solvents, reagents, and reaction conditions for the key synthetic steps: the bromination of the aromatic ring and the conversion of the aldehyde to the α-hydroxy acid.
Solvent Selection:
Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., chloroform, carbon tetrachloride) and aprotic polar solvents (e.g., DMF), are often toxic and environmentally harmful. acs.org Green chemistry encourages their replacement with safer alternatives.
For Bromination: Aqueous conditions represent a significant green improvement. The use of an aqueous CaBr₂–Br₂ system has been shown to be effective for the bromination of various aromatic compounds, often eliminating the need for organic solvents entirely. rsc.org Another approach uses orthoperiodic acid with sodium bromide in water, providing excellent yields of brominated aromatic compounds. researchgate.netscite.ai
For Grignard-type Reactions: The preparation of Grignard reagents and their subsequent reactions with aldehydes traditionally require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have safety concerns due to peroxide formation and high volatility. wikipedia.orgquora.com Research into greener alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, as a superior or equivalent solvent. umb.edu Hybrid solvent systems, such as MeTHF-toluene, can also broaden the scope of usable green solvents for Grignard reactions. umb.edu
Reagent Selection:
The choice of reagents is critical to minimizing waste and avoiding hazardous substances.
Brominating Agents: Elemental bromine (Br₂) is hazardous to handle. A greener alternative is the in situ generation of the brominating species or the use of solid brominating agents like N-bromosuccinimide (NBS), which can be easier to handle. orgsyn.org The catalytic use of bromide salts with a safe oxidant is a key green strategy. The CaBr₂–Br₂ system is not only effective but also allows for the recycling of the brominating reagent, which aligns with green chemistry principles. rsc.org
Synthesis from Aldehyde: The classical route from 3,5-dibromobenzaldehyde involves the use of cyanide salts, which are highly toxic. A key goal of green chemistry would be to find a less hazardous one-carbon nucleophile. The enzymatic approach using oxalyl-CoA decarboxylase, which uses oxalic acid and the aldehyde as starting materials, represents a significant advance in this area, completely avoiding the use of cyanide. mpg.dechemeurope.com
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |
| Aromatic Bromination | Br₂ in CCl₄ or other chlorinated solvents | Aqueous CaBr₂–Br₂ system rsc.org or H₅IO₆/NaBr in water researchgate.net | Safer Solvents, Atom Economy, Waste Prevention |
| Cyanation of Aldehyde | NaCN or KCN in water/alcohol | Enzymatic condensation with oxalic acid equivalent mpg.dechemeurope.com | Safer Reagents, Use of Renewable Feedstocks (potentially) |
| Solvent for C-C bond formation | Diethyl ether, THF quora.com | 2-Methyltetrahydrofuran (2-MeTHF) umb.edu | Safer Solvents, Use of Renewable Feedstocks |
By integrating these greener solvents and reagents, the synthesis of this compound can be made more sustainable and safer, minimizing its environmental footprint. acs.org
Advanced Chemical Reactivity and Transformations of 3,5 Dibromomandelic Acid
Reactions Involving the Carboxyl Group
The carboxyl group of 3,5-dibromomandelic acid is a focal point for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Its reactivity is influenced by the presence of the electron-withdrawing bromine atoms on the phenyl ring and the adjacent α-hydroxyl group.
Formation of Carboxylic Acid Derivatives: Esters, Amides, and Acid Chlorides
Esters: The esterification of this compound can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 3,5-dibromomandelate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.
| Reactant | Reagent/Catalyst | Product | General Conditions |
| This compound | Methanol, H₂SO₄ | Methyl 3,5-dibromomandelate | Reflux |
| This compound | Ethanol, TsOH | Ethyl 3,5-dibromomandelate | Reflux, water removal |
Amides: The synthesis of amides from this compound typically proceeds via an activated carboxylic acid derivative, most commonly an acid chloride. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient method involves the conversion of this compound to its acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. This two-step process offers high yields and is broadly applicable.
Acid Chlorides: 3,5-Dibromomandeloyl chloride can be synthesized by treating this compound with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.
| Starting Material | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 3,5-Dibromomandeloyl chloride |
| 3,5-Dibromomandeloyl chloride | Ammonia | 3,5-Dibromomandelamide |
| 3,5-Dibromomandeloyl chloride | Diethylamine | N,N-Diethyl-3,5-dibromomandelamide |
Reductions to Alcohols and Aldehydes: Chemo- and Regioselectivity Studies
The reduction of the carboxylic acid group in this compound to a primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the carboxyl group into a hydroxymethyl group, yielding 2-(3,5-dibromophenyl)ethane-1,2-diol. Due to the high reactivity of LiAlH₄, the α-hydroxyl group is typically deprotonated during the reaction and then reprotonated upon workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Selective reduction to the corresponding aldehyde, 3,5-dibromo-2-hydroxyphenylacetaldehyde, is more challenging due to the propensity of most reducing agents to continue the reduction to the primary alcohol. Specialized reagents and reaction conditions are required to stop the reduction at the aldehyde stage.
The presence of the bromine atoms on the aromatic ring is generally compatible with hydride reduction conditions, although care must be taken to avoid forcing conditions that could lead to hydrodebromination.
Decarboxylation Reactions and Mechanisms
The decarboxylation of mandelic acid and its derivatives, which involves the loss of carbon dioxide from the carboxyl group, has been a subject of study. For mandelic acids substituted with electron-withdrawing groups, such as the dibromo derivative, the stability of the potential carbanion intermediate is a key factor in the reaction mechanism.
Studies on the cobalt(II) chloride catalyzed decarboxylation-oxidation of various mandelic acid derivatives in the presence of molecular oxygen have shown that the substitution pattern on the aromatic ring significantly influences the reaction pathway and product distribution. nih.govacs.org While specific data for this compound is not extensively detailed in this particular study, the general findings for mandelic acids with electron-withdrawing substituents suggest that a mixture of the corresponding benzaldehyde (B42025) and benzoic acid derivatives could be expected. acs.org The proposed mechanism often involves the formation of a radical intermediate, and the subsequent reaction pathway is dictated by the electronic nature of the substituents. nih.gov
Transformations at the α-Hydroxyl Group
The secondary hydroxyl group at the α-position of this compound offers another site for chemical modification, allowing for the synthesis of a different class of derivatives.
Etherification and Esterification of the Hydroxyl Moiety
Etherification: The α-hydroxyl group can undergo etherification, for example, through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This results in the formation of an α-ether derivative of this compound. The choice of base and solvent is crucial to ensure the deprotonation of the hydroxyl group without promoting unwanted side reactions.
Esterification: The secondary alcohol can also be esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine. This reaction leads to the formation of an α-acyloxy derivative. It is important to select reaction conditions that favor the esterification of the hydroxyl group over the carboxyl group, or to protect the carboxyl group prior to the reaction.
| Functional Group | Reaction Type | Reagents | Product Type |
| α-Hydroxyl | Etherification | 1. NaH, 2. RX (Alkyl halide) | α-Alkoxy-3,5-dibromomandelic acid |
| α-Hydroxyl | Esterification | R'COCl, Pyridine | α-Acyloxy-3,5-dibromomandelic acid |
Oxidation Reactions of the Secondary Alcohol: Ketone Formation
The oxidation of the secondary alcohol in this compound leads to the formation of the corresponding α-keto acid, 3,5-dibromophenylglyoxylic acid. Various oxidizing agents can be employed for this transformation.
Common chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid) are effective for the oxidation of secondary alcohols to ketones. PCC is a milder reagent and is often preferred to minimize side reactions. The reaction is typically carried out in an organic solvent like dichloromethane.
Studies on the oxidation of mandelic acid itself have shown that it can be oxidized to phenylglyoxylic acid. rsc.org By analogy, this compound is expected to undergo a similar transformation. The reaction mechanism generally involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the ketone.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 3,5-Dibromophenylglyoxylic acid |
| This compound | Jones Reagent (H₂CrO₄) | 3,5-Dibromophenylglyoxylic acid |
Nucleophilic Substitution Reactions at the α-Carbon
The α-carbon of this compound, being bonded to both a hydroxyl and a carboxyl group, is a key site for reactivity. Nucleophilic substitution at this position primarily involves the displacement of the α-hydroxyl group. As the hydroxyl group (-OH) is a poor leaving group, its direct displacement is unfavorable. Consequently, reaction pathways necessitate the activation of the hydroxyl group to convert it into a better leaving group, typically through protonation under acidic conditions or conversion into an ester, such as a tosylate or mesylate.
Under strongly acidic conditions, the α-hydroxyl group can be protonated to form an oxonium ion (-OH2+), which is an excellent leaving group (water). This activation facilitates attack by nucleophiles. For instance, treatment with concentrated hydrobromic acid (HBr) can lead to the formation of 3,5-dibromo-α-bromophenylacetic acid. The reaction proceeds via an SN1 or SN2 mechanism, influenced by the reaction conditions and the stability of the benzylic carbocation intermediate. The presence of the electron-withdrawing bromine atoms on the phenyl ring can destabilize a potential carbocation, favoring an SN2-like pathway.
Other reagents commonly used to replace hydroxyl groups, such as thionyl chloride (SOCl2) or phosphorus halides (e.g., PBr3), can also effect this transformation, converting the α-hydroxy acid into the corresponding α-halo acid. These α-halo acids are versatile synthetic intermediates, amenable to further substitution with a variety of nucleophiles to introduce different functionalities at the α-position.
Reactivity of the Aryl Bromine Substituents
The two bromine atoms attached to the aromatic ring are sites for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Their reactivity is governed by the electronic properties of the substituted benzene (B151609) ring and the specific reaction mechanism.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The success of the SNAr mechanism hinges on the presence of potent electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.org
In the case of this compound, the bromine atoms are meta to the α-hydroxyacetic acid substituent. The carboxylic acid moiety is an electron-withdrawing group, but its stabilizing effect is significantly weaker from the meta position compared to the ortho or para positions. masterorganicchemistry.com Consequently, the substrate is not strongly activated towards the classical addition-elimination SNAr mechanism. Direct displacement of the aryl bromides by common nucleophiles like alkoxides or amines would require exceptionally harsh conditions of high temperature and pressure, and yields are expected to be low. Under forcing conditions with extremely strong bases, such as sodium amide (NaNH2), an elimination-addition (benzyne) mechanism could potentially occur, but this pathway often leads to a mixture of regioisomers. chemistrysteps.comyoutube.com
The bromine substituents on this compound are excellent handles for palladium-catalyzed cross-coupling reactions, which provide powerful methods for constructing C-C and C-heteroatom bonds under milder conditions than SNAr. unistra.fryoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the catalyst. youtube.com
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It allows for the formation of biaryl structures or the introduction of alkyl or vinyl groups. For this compound, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid and reaction conditions. A key limitation is the presence of acidic protons on the hydroxyl and carboxyl groups, which can interfere with the reaction. The carboxylate anion formed under basic conditions can coordinate to the palladium center and potentially deactivate the catalyst. reddit.com Therefore, protection of the acid and alcohol functionalities (e.g., as esters or ethers) or careful selection of a base that does not cause catalyst inhibition is often necessary for high yields.
Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. The reaction is tolerant of many functional groups, but optimization of the base and solvent system would be critical to manage the acidic protons of the mandelic acid moiety.
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing aryl alkynes. Similar to the Suzuki reaction, the choice of base is crucial to avoid side reactions. Copper-free Sonogashira protocols have been developed which may offer advantages for substrates with sensitive functional groups. rsc.orgucsb.edu
The relative reactivity of aryl halides in these couplings is generally I > Br > Cl, making the dibromo substrate highly suitable. unistra.fr
| Reaction | Coupling Partner | Product Type | Key Considerations & Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Biaryl-substituted mandelic acid | Requires a base; potential catalyst deactivation by carboxylate; may require protection of -COOH and -OH groups. reddit.com |
| Heck | Alkene (H₂C=CHR) | Styrenyl-substituted mandelic acid | Tolerant of many functional groups, but base selection is critical. |
| Sonogashira | Terminal Alkyne (HC≡CR) | Alkynyl-substituted mandelic acid | Typically requires a copper(I) co-catalyst and an amine base; acidic protons can interfere with the base. wikipedia.orgrsc.org |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating an aryllithium species that can then be trapped by an electrophile.
For this compound, both the carboxyl and hydroxyl groups are potential DMGs. However, both also possess acidic protons that will be quenched by the strong base first. The standard procedure involves using at least two equivalents of an organolithium reagent (e.g., s-BuLi in the presence of TMEDA) at low temperatures. organic-chemistry.orgnih.gov The first equivalent deprotonates the most acidic proton (carboxylic acid), and the second equivalent deprotonates the next most acidic (hydroxyl group). A third equivalent is then required to deprotonate an ortho C-H bond. The resulting lithium carboxylate is an effective DMG, directing lithiation to the C2 and C6 positions. semanticscholar.orgrsc.org
Once the aryllithium species is formed at C2 or C6, it can react with a wide range of electrophiles (e.g., alkyl halides, CO2, aldehydes, disulfides), allowing for the precise introduction of a third substituent onto the aromatic ring. This methodology provides a route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. organic-chemistry.orgrsc.org
Intramolecular Cyclization and Rearrangement Processes
The multifunctional nature of this compound allows for potential intramolecular reactions. The most common cyclization for a hydroxy acid is an intramolecular esterification to form a lactone. youtube.com However, in this case, the reaction between the α-hydroxyl group and the carboxylic acid would require the formation of a highly strained three-membered α-lactone ring, which is energetically unfavorable and not a common process.
More plausible cyclization pathways would involve one of the aryl bromine substituents. For example, under conditions that promote palladium-catalyzed C-O bond formation (an intramolecular variant of the Buchwald-Hartwig amination), the α-hydroxyl group could potentially displace one of the bromine atoms to form a five-membered fused ring system. This would require a suitable base to deprotonate the alcohol, forming an alkoxide that acts as the intramolecular nucleophile. Such reactions often require specific ligand systems on the palladium catalyst to promote the desired transformation and avoid competing intermolecular reactions.
Acid-Base Equilibria and Salt Formation
As a carboxylic acid, this compound participates in acid-base equilibria in protic solvents. The carboxylic acid proton is acidic and can dissociate to form a carboxylate anion and a proton. The position of this equilibrium is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa.
The pKa of the parent compound, mandelic acid, is approximately 3.41. organicchemistrydata.orgkyoto-u.ac.jp The presence of two bromine atoms on the aromatic ring has a significant impact on the acidity of the carboxylic acid group. Bromine is a strongly electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation. By stabilizing the conjugate base, the equilibrium is shifted towards dissociation, making the acid stronger. Therefore, the pKa of this compound is predicted to be significantly lower than that of mandelic acid.
Treatment of this compound with a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), will result in deprotonation and the formation of the corresponding carboxylate salt (e.g., sodium 3,5-dibromomandelate). These salts are typically water-soluble ionic compounds.
| Compound | Structure | pKa | Effect of Substituent |
|---|---|---|---|
| Benzoic Acid | C₆H₅COOH | 4.20 | Reference |
| Mandelic Acid | C₆H₅CH(OH)COOH | 3.41 organicchemistrydata.orgkyoto-u.ac.jp | α-OH group is weakly electron-withdrawing, increasing acidity. |
| 3,5-Dichlorobenzoic Acid | Cl₂C₆H₃COOH | 3.46 | Two electron-withdrawing Cl atoms significantly increase acidity. |
| 3,5-Dibromobenzoic Acid | Br₂C₆H₃COOH | 3.47 | Two electron-withdrawing Br atoms significantly increase acidity. |
| This compound | Br₂C₆H₃CH(OH)COOH | Predicted < 3.41 | Combined electron-withdrawing effects of two Br atoms and the α-OH group result in the highest acidity. |
Stereochemical Aspects and Chiral Resolution of 3,5 Dibromomandelic Acid
Enantiomeric Purity Determination and Optical Rotation Analysis (Beyond basic identification)
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial after a resolution process. While basic polarimetry confirms the presence of optical activity, more sophisticated analyses are required for precise quantification.
Optical rotation is the fundamental property of chiral substances to rotate the plane of polarized light. libretexts.org The specific rotation [α] is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org For a mixture of enantiomers, the enantiomeric excess can be calculated using the observed specific rotation of the mixture compared to the specific rotation of the pure enantiomer.
Formula for Specific Rotation: [α] = α / (l × c) where:
α is the observed rotation in degrees.
l is the path length in decimeters (dm).
c is the concentration in g/mL. youtube.com
Formula for Enantiomeric Excess (% ee): % ee = ([α]observed / [α]max) × 100 where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer.
While this method is foundational, its accuracy depends on the precise knowledge of the maximum specific rotation and is sensitive to experimental conditions. youtube.com For more reliable and precise determination of enantiomeric purity, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are the industry standard. heraldopenaccess.us These methods provide direct quantification of each enantiomer, offering higher accuracy and sensitivity. uma.es
Classical Chiral Resolution Techniques
Classical resolution remains a widely used and economically viable method for separating enantiomers on a large scale. This approach typically involves converting the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.org
The most common method for the resolution of a racemic carboxylic acid like 3,5-dibromomandelic acid is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting products are two diastereomeric salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), which have different solubilities, melting points, and spectroscopic properties. libretexts.org This difference in physical properties, particularly solubility in a given solvent system, allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to break the ionic bond and remove the resolving agent. chemeurope.com
The success of a diastereomeric salt resolution hinges on the appropriate selection of the resolving agent. For a racemic acid like this compound, a variety of chiral amines can be screened. The key criteria for selecting an effective resolving agent include:
Chemical Reactivity: The resolving agent must readily form a salt with the target compound. This involves a suitable acid-base relationship.
Crystallinity of Diastereomeric Salts: The formed diastereomeric salts must be stable and highly crystalline to allow for efficient separation through crystallization. Amorphous or oily salts are unsuitable for this technique.
Solubility Difference: A significant difference in the solubility of the two diastereomeric salts in a chosen solvent is paramount. One salt should be considerably less soluble, allowing it to crystallize preferentially while the other remains in the mother liquor.
Availability and Cost: The resolving agent should be available in high enantiomeric purity and at a reasonable cost, especially for large-scale industrial applications. Both enantiomers of the resolving agent should ideally be accessible to allow for the targeted crystallization of either enantiomer of the racemic mixture.
Ease of Recovery: The resolving agent should be easily recoverable for reuse to improve the economic efficiency of the process.
Commonly used chiral amines for the resolution of acidic racemates include naturally occurring alkaloids and synthetic amines.
| Potential Chiral Amines for Resolution | Type |
| (R)- or (S)-1-Phenylethanamine | Synthetic Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine (B1679958) | Alkaloid |
| Cinchonidine / Cinchonine | Alkaloids |
| (1R,2S)-Ephedrine | Amino Alcohol |
| Dehydroabietylamine | Diterpene Amine |
This table presents potential resolving agents based on their common use for resolving chiral carboxylic acids. Specific suitability for this compound would require experimental screening.
The separation of diastereomeric salts is governed by both thermodynamic and kinetic factors. The thermodynamic foundation of this method is the difference in the free energy of the two diastereomeric salts in their crystalline state and in solution, which translates to a difference in solubility. nih.gov A ternary phase diagram (racemic acid, resolving agent, solvent) is often constructed to identify the optimal conditions for crystallization.
However, the crystallization process is not always under thermodynamic control. Kinetic factors, such as nucleation and crystal growth rates, can significantly influence the outcome of the resolution. acs.org Studies on substituted mandelic acids have shown that the crystal energy landscape can be complex, with multiple possible polymorphic forms for both the enantiopure and racemic compounds. uiuc.edu The packing of the phenyl rings can play a major role in the crystallization mechanism, sometimes even more so than the hydrogen bonding interactions between the carboxylic acid and the amine. acs.org The choice of solvent is critical as it affects not only the solubility but also the molecular interactions in the solution, which can influence which crystal form nucleates and grows. acs.org Therefore, achieving a successful resolution requires careful optimization of parameters such as the choice of solvent, temperature, cooling rate, and supersaturation.
Preferential Crystallization , also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. This method involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then induces the crystallization of that same enantiomer. Mandelic acid itself is a racemic compound-forming system, making it unsuitable for direct preferential crystallization. acs.org However, it is sometimes possible to form a co-crystal with another chiral compound (a co-former) that crystallizes as a conglomerate. For example, racemic mandelic acid has been successfully resolved by preferential co-crystallization with compounds like nefiracetam (B1678012) and etiracetam. acs.orgchemrxiv.org
Deracemization strategies aim to overcome the inherent 50% yield limit of classical resolution by converting the unwanted enantiomer into the desired one. This can be achieved by racemizing the unwanted enantiomer and recycling it back into the resolution process. More advanced deracemization techniques create a dynamic process where the racemate is continuously converted to the desired enantiomer. For mandelic acid, biocatalytic redox-neutral cascades have been developed. These systems use a combination of enzymes, such as a mandelate (B1228975) racemase, an enantioselective oxidase, and a reductive aminase, to convert racemic mandelic acid into a single enantiomer of a different product, like L-phenylglycine, with theoretical yields approaching 100%. researchgate.net
Diastereomeric Salt Formation with Chiral Resolving Agents
Chromatographic Chiral Separation Methodologies
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. wikipedia.org
For acidic compounds like this compound, several types of CSPs are particularly effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as Chiralpak® and Chiralcel® columns, are the most widely used CSPs. wikipedia.org They offer a broad range of applications and can be used in normal-phase, reversed-phase, or polar organic modes. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. For mandelic acid derivatives, columns like CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) have shown success. nih.gov
Anion-Exchanger CSPs: Columns like CHIRALPAK® QN-AX and QD-AX, which are based on quinine and quinidine (B1679956) carbamates, are specifically designed for the resolution of acidic compounds. chiraltech.com The primary separation mechanism is an ionic interaction between the protonated nitrogen of the chiral selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com
Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities designed to specifically recognize a target molecule. MIPs created using one enantiomer of mandelic acid as a template have been used to effectively separate its racemate via HPLC. researchgate.netredalyc.org
The choice of mobile phase is critical for achieving good separation. In normal-phase mode, a mixture of an alkane (like n-hexane) with an alcohol (like isopropanol (B130326) or ethanol) is common. An acidic additive, such as trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group and improve peak shape. nih.gov
Table of Potential HPLC/SFC Conditions for this compound Resolution
| Parameter | Condition 1 (Normal Phase HPLC) | Condition 2 (SFC) |
|---|---|---|
| Column | Polysaccharide-based (e.g., CHIRALPAK® IC) | Anion-Exchanger (e.g., CHIRALPAK® QN-AX) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | CO₂ / Methanol (B129727) (e.g., 80:20 v/v) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Ammonium Formate / Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV (e.g., 230 nm) | UV (e.g., 230 nm) |
These conditions are illustrative and based on methods used for similar halogenated mandelic acids. Method development and optimization are required for this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers, including those of mandelic acid derivatives. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including acidic molecules like this compound. researchgate.netnih.govnih.gov Columns such as Chiralpak® IA, IB, IC, and AD-H, which feature derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate), are frequently employed. nih.govnih.govuvison.comhplc.eu The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier (e.g., isopropanol or ethanol), is crucial for achieving optimal separation. hplc.eu For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution. hplc.eu
Another important class of CSPs for the resolution of acidic compounds are cyclodextrin-based columns. nih.govnih.gov These CSPs, particularly those with hydroxypropyl-β-cyclodextrin, can effectively separate enantiomers of mandelic acid derivatives in reversed-phase mode. nih.govsemanticscholar.org The separation is influenced by the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity, with the enantioselectivity being dependent on the pH of the mobile phase and the concentration of the organic modifier. nih.gov
Table 1: Representative HPLC Conditions for Chiral Separation of Substituted Mandelic Acids
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte Example | Reference |
|---|---|---|---|---|---|
| Chiralpak AD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 254 | 4-Chloromandelic acid | researchgate.net |
| Chiralcel OJ-H | Hexane/Ethanol/TFA (80:20:0.1) | 0.5 | 254 | 4-Bromomandelic acid | researchgate.net |
| Hydroxypropyl-β-cyclodextrin | Acetonitrile/Phosphate Buffer (pH 2.68) | 1.0 | 220 | 4-Bromomandelic acid | nih.gov |
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) on chiral columns is another effective method for the enantioseparation of volatile chiral compounds. However, due to the low volatility and high polarity of mandelic acids, including this compound, derivatization is a mandatory step prior to GC analysis. mdpi.comnih.gov The carboxyl and hydroxyl groups are typically converted to less polar and more volatile esters and ethers or silyl (B83357) derivatives. researchgate.netcolostate.educolostate.edusigmaaldrich.comgcms.czsigmaaldrich.com Common derivatization procedures include esterification of the carboxylic acid with an alcohol (e.g., methanol or ethanol) followed by acylation or silylation of the hydroxyl group. researchgate.netmdpi.com
The most widely used chiral stationary phases for the GC separation of mandelic acid derivatives are based on modified cyclodextrins. mdpi.comnih.govgcms.cz Permethylated β-cyclodextrin (e.g., Cydex-B) and other derivatized cyclodextrins offer excellent enantioselectivity for a variety of substituted mandelic acid esters. mdpi.com The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the derivatized enantiomers and the cyclodextrin selector. mdpi.com The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. mdpi.com The choice of the cyclodextrin derivative and the operating temperature can significantly influence the separation factor (α) and resolution. mdpi.comnih.gov
Table 2: Representative GC Conditions for Chiral Separation of Derivatized Mandelic Acid Derivatives
| Chiral Stationary Phase | Carrier Gas | Temperature Program | Analyte Derivative Example | Reference |
|---|---|---|---|---|
| Permethylated β-cyclodextrin | Helium | Isothermal or Gradient | Methyl ester, trifluoroacetyl derivative of 4-chloromandelic acid | mdpi.com |
| Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin | Helium | Isothermal or Gradient | Methyl ester of 3-chloromandelic acid | nih.gov |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower consumption of organic solvents, and often higher efficiency. researchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol (methanol, ethanol, or isopropanol). researchgate.net
For the enantioseparation of mandelic acid derivatives, polysaccharide-based CSPs, such as Chiralpak AD-H, have been shown to be highly effective in SFC. researchgate.net The addition of an acidic modifier like TFA to the mobile phase can be beneficial for improving peak shape and resolution of acidic analytes. researchgate.net The enantioselectivity in SFC can be influenced by various parameters, including the nature and percentage of the organic modifier, the column temperature, and the backpressure. researchgate.net In many cases, SFC provides superior performance in terms of speed and resolution compared to HPLC for the same chiral stationary phase. researchgate.net
Table 3: Comparison of HPLC and SFC for Chiral Separation of 4-Bromomandelic Acid on Chiralpak AD-H
| Parameter | HPLC | SFC |
|---|---|---|
| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1) | CO₂/Isopropanol/TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Retention Time (min) | ~15 | ~5 |
| Resolution (Rs) | 1.8 | 2.5 |
Data is representative and adapted from studies on substituted mandelic acids. researchgate.net
Kinetic Resolution Utilizing Enzymatic or Catalytic Approaches
Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. nih.gov This results in the preferential conversion of one enantiomer into a product, leaving the unreacted substrate enriched in the other enantiomer.
Enzymatic kinetic resolution, particularly using lipases, is a well-established and environmentally benign method for the resolution of a variety of chiral compounds, including acidic molecules. nih.govnih.govmdpi.comresearchgate.net For racemic this compound, a lipase-catalyzed esterification in an organic solvent can be employed. nih.gov In this process, one enantiomer will be selectively esterified at a faster rate, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched acid. The choice of lipase (B570770), acyl donor, and solvent are critical parameters that determine the enantioselectivity (E-value) and the efficiency of the resolution. nih.govmdpi.com
In addition to enzymatic methods, catalytic kinetic resolution using small-molecule chiral catalysts has also been developed for the acylation of alcohols and other functional groups. rsc.orgrsc.orgnih.gov These methods can offer high enantioselectivity and may be applicable to the resolution of this compound or its derivatives. rsc.org For instance, a chiral acylation catalyst could be used to selectively acylate one enantiomer of a this compound ester, allowing for the separation of the acylated and unreacted enantiomers. rsc.org
Table 4: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Racemic Acids
| Parameter | Description | Typical Conditions/Examples |
|---|---|---|
| Enzyme | Lipase from various sources (e.g., Candida antarctica, Pseudomonas cepacia) | Novozym 435, Lipase PS |
| Acyl Donor | Alcohol for esterification of the acid | Butanol, Octanol |
| Solvent | Non-polar organic solvent | Toluene, Hexane, Tetrahydrofuran (B95107) |
| Temperature | Typically ambient to moderately elevated | 25-45 °C |
This data is based on general procedures for the kinetic resolution of acidic compounds. nih.govmdpi.com
Derivatization for Stereochemical Analysis and Absolute Configuration Assignment (Beyond basic identification)
Determining the absolute configuration of the enantiomers of this compound is crucial. While chromatographic elution order on a specific CSP can sometimes be correlated with absolute configuration, this is not always reliable. More definitive methods often involve the derivatization of the chiral compound with a chiral derivatizing agent (CDA) to form diastereomers, which can then be analyzed by techniques such as NMR spectroscopy or X-ray crystallography.
A widely used method for determining the absolute configuration of chiral alcohols is the Mosher's method, which involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govnih.govyoutube.comresearchgate.net The resulting diastereomeric esters can be analyzed by ¹H NMR spectroscopy. nih.govnih.govresearchgate.netresearchgate.netfordham.edu The differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomers can be used to deduce the absolute configuration of the original alcohol. nih.govnih.gov This method could be applied to an ester of this compound.
Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray crystallography. nih.govresearchgate.netsci-hub.seresearchgate.netmit.edu If a suitable single crystal of an enantiopure derivative of this compound can be obtained, for example, by forming a salt with a chiral amine of known absolute configuration, X-ray diffraction analysis can provide the three-dimensional structure and thus the absolute stereochemistry of the molecule. nih.govresearchgate.netresearchgate.net
Table 5: Common Derivatizing Agents for Absolute Configuration Determination
| Derivatizing Agent | Technique | Principle |
|---|---|---|
| (R)- and (S)-MTPA (Mosher's acid) | ¹H NMR Spectroscopy | Analysis of chemical shift differences (Δδ) in diastereomeric esters. |
| Chiral Amines (e.g., (R)-1-phenylethylamine) | X-ray Crystallography | Formation of diastereomeric salts, allowing for crystallization and structural analysis of one diastereomer. |
Derivatives and Analogues of 3,5 Dibromomandelic Acid: Synthesis and Chemical Properties
Synthesis and Characterization of Esters and Amides
The carboxylic acid group of 3,5-dibromomandelic acid is readily converted into esters and amides through standard organic transformations. These reactions are fundamental in modifying the polarity, solubility, and reactivity of the parent molecule.
Esterification of this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For example, the synthesis of methyl 3,5-dibromomandelate would involve refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol.
Alternative methods for esterification that proceed under milder conditions can also be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, or conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.
Amidation of this compound to form 3,5-dibromomandelamides can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation can be facilitated by activating the carboxylic acid. The use of coupling agents is a prevalent method for amide bond formation under mild conditions. Alternatively, the acid can be converted to its corresponding acyl chloride, which then readily reacts with an amine to yield the amide. Direct reaction of the carboxylic acid with an amine at high temperatures is also possible but can be less efficient.
Characterization of these esters and amides relies on standard spectroscopic techniques. In the infrared (IR) spectrum, the formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration typically in the range of 1735-1750 cm⁻¹ and C-O stretching bands. For amides, the carbonyl stretch (Amide I band) appears at a lower frequency, generally between 1630 and 1680 cm⁻¹. Primary and secondary amides also exhibit characteristic N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation. For a methyl ester, a characteristic singlet corresponding to the methoxy protons (O-CH₃) would appear around 3.7-4.1 ppm in the ¹H NMR spectrum. The proton attached to the carbon bearing the hydroxyl group (the α-proton) would also show a characteristic chemical shift. In ¹³C NMR, the carbonyl carbon of the ester would resonate around 170 ppm. For amides, the chemical shifts of the protons on the nitrogen and the adjacent alkyl groups provide key structural information.
Preparation of Reduced and Oxidized Analogues
Modification of the functional groups on the benzylic carbon of this compound leads to the formation of reduced and oxidized analogues, which can exhibit significantly different chemical properties.
Reduced Analogues , such as 3,5-dibromo-1-phenylethane-1,2-diol, can be prepared by the reduction of the carboxylic acid functionality. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol. However, this reagent will also reduce any ester or amide derivatives. A more selective approach involves the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), which can selectively reduce carboxylic acids in the presence of other functional groups like esters. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.
Oxidized Analogues , such as 3,5-dibromophenylglyoxylic acid, can be synthesized by the oxidation of the secondary alcohol of this compound. A variety of oxidizing agents can be employed for this transformation. A common and effective reagent is potassium permanganate (KMnO₄) in an acidic medium. The reaction involves the oxidation of the secondary alcohol to a ketone, yielding the corresponding α-keto acid. Other oxidizing agents like chromic acid or Swern oxidation conditions can also be used. The progress of the oxidation can be monitored by the disappearance of the O-H stretch of the secondary alcohol in the IR spectrum and the appearance of a new carbonyl stretch.
Modifications of the Aryl Ring: Further Substitutions and Functionalizations
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents—the two bromine atoms and the hydroxyacetic acid group—will influence the position of the incoming electrophile. Both bromine and the hydroxyl group are ortho-, para-directing groups. However, the bromine atoms are deactivating, while the hydroxyl group is activating. The carboxylic acid part of the side chain is a meta-directing deactivator. The interplay of these electronic effects will determine the regioselectivity of the substitution.
A common electrophilic aromatic substitution reaction is nitration . Treatment of a bromobenzene derivative with a mixture of concentrated nitric acid and sulfuric acid typically results in the introduction of a nitro (NO₂) group at the positions ortho and para to the bromine atoms. savitapall.comedubirdie.comscribd.comyoutube.comyoutube.com Given the 3,5-disubstitution pattern, the likely positions for nitration would be the C2, C4, and C6 positions of the benzene (B151609) ring. The reaction conditions, such as temperature, must be carefully controlled to prevent dinitration or other side reactions. edubirdie.com
Other electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation , could also be performed on the this compound ring, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Synthesis of Polymeric and Solid-Supported this compound Derivatives
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters. These polymers, known as poly(α-hydroxy acids), are often biodegradable and have applications in the biomedical field. acs.org
One major route to high molecular weight polyesters from α-hydroxy acids is through ring-opening polymerization (ROP) of their cyclic diesters (lactides). In the case of this compound, this would involve the initial formation of the cyclic dimer, 3,6-bis(3,5-dibromophenyl)-1,4-dioxane-2,5-dione, followed by its polymerization using a suitable catalyst, such as stannous octoate. google.comdur.ac.uk
Another method is the direct polycondensation of this compound. This involves heating the monomer, often under vacuum and in the presence of a catalyst, to drive off water and form the polyester. This method can sometimes lead to lower molecular weight polymers compared to ROP. rsc.org
Solid-supported derivatives of this compound can be prepared by attaching the molecule to a polymer resin. This is typically achieved by forming a covalent bond between one of the functional groups of the acid (e.g., the carboxylic acid) and a reactive site on the polymer support. For instance, the carboxylic acid could be coupled to an amine-functionalized resin to form a solid-supported amide. These supported derivatives are useful in solid-phase synthesis and as heterogeneous catalysts or reagents.
Spectroscopic and Structural Features of Select Derivatives (Beyond basic identification)
The introduction of different functional groups and the formation of derivatives can lead to interesting and informative spectroscopic and structural features.
Spectroscopic Features: For esters like methyl 3,5-dibromomandelate, detailed NMR studies can provide insights into the conformation of the molecule in solution. For instance, the coupling constants between the α-proton and the hydroxyl proton can give information about the dihedral angle between these two groups. In the IR spectrum of methyl mandelate (B1228975), the position and shape of the O-H and C=O stretching bands can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. researchgate.net
Structural Features: The crystal structures of substituted mandelic acids have been a subject of interest due to their potential for polymorphism and their role in chiral separation. acs.orgucl.ac.uknih.gov X-ray diffraction studies of derivatives of this compound would reveal detailed information about their solid-state conformation, intermolecular interactions (such as hydrogen bonding and halogen bonding), and crystal packing. For example, studies on various substituted mandelic acids have shown diverse hydrogen-bonding motifs and phenyl packing arrangements. acs.orgnih.gov The presence of the two bromine atoms in this compound derivatives could lead to the formation of halogen bonds, which are non-covalent interactions that can influence the crystal packing and potentially the physical properties of the material.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromomandelic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and number of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure of 3,5-Dibromomandelic acid. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methine proton (Hα) and the hydroxyl proton (-OH), confirming their proximity (typically a 3-bond coupling, ³JHH). A weaker, long-range coupling might also be detectable between Hα and the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH). youtube.com It is invaluable for assigning carbon signals. For instance, the signal for the methine proton (Hα) will show a correlation to the α-carbon (Cα), and the aromatic proton signals will correlate to their respective aromatic carbons (C2, C4, C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. emerypharma.comnih.gov For this compound, HMBC would show correlations from the methine proton (Hα) to the carboxyl carbon (C=O) and the aromatic carbon C1, definitively linking the side chain to the benzene (B151609) ring.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Hα (~5.2 ppm) | -OH | Cα | C=O, C1, C2, C6 |
| H2/H6 (~7.6 ppm) | H4 | C2/C6 | C4, C1, Cα |
| H4 (~7.8 ppm) | H2/H6 | C4 | C2, C6 |
| -OH | Hα | - | Cα, C1 |
| -COOH | - | - | C=O, Cα |
The choice of deuterated solvent can significantly influence the chemical shifts (δ) of labile protons (hydroxyl and carboxyl) and, to a lesser extent, other nuclei in the molecule. pitt.edu This effect arises from differences in solvent polarity, hydrogen bonding capabilities, and anisotropic effects. acs.org
Aprotic, Nonpolar Solvents (e.g., CDCl₃): In chloroform-d, the carboxyl group of this compound is likely to form intermolecular hydrogen-bonded dimers, which can lead to a broad carboxyl proton signal significantly downfield (δ 10-13 ppm). The hydroxyl proton signal would also be influenced by concentration and temperature.
Aprotic, Polar Solvents (e.g., DMSO-d₆): In dimethyl sulfoxide-d₆, strong hydrogen bonds are formed between the solvent and the solute's -OH and -COOH protons. This disrupts intermolecular dimerization and results in sharper, distinct signals whose chemical shifts are highly dependent on the strength of the solute-solvent interaction.
Table 2: Predicted Solvent Effects on Key ¹H Chemical Shifts for this compound
| Proton | Approx. δ in CDCl₃ (ppm) | Approx. δ in DMSO-d₆ (ppm) | Approx. δ in D₂O (ppm) |
| -COOH | 10.0 - 13.0 (broad) | 12.0 - 13.0 | Signal disappears (exchange) |
| -OH (alpha) | 3.0 - 5.0 (variable) | 5.0 - 6.0 | Signal disappears (exchange) |
| Hα | ~5.2 | ~5.1 | ~5.1 |
| Aromatic H | 7.6 - 7.9 | 7.7 - 8.0 | 7.7 - 8.0 |
NMR spectroscopy can be used to determine the enantiomeric excess (% ee) of a chiral compound like this compound. This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent to the NMR tube. researchgate.netresearchgate.net The CSA forms transient diastereomeric complexes with the (R) and (S) enantiomers of the analyte. Since diastereomers have different physical properties, the nuclei in these complexes are in slightly different chemical environments, leading to the resolution of signals for each enantiomer in the NMR spectrum.
For this compound, a racemic mixture would show single peaks for the Hα proton and aromatic protons. Upon addition of a chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol), these signals would split into two distinct sets of peaks, one for the (R)-acid/CSA complex and one for the (S)-acid/CSA complex. The enantiomeric excess can then be calculated by integrating the corresponding signals.
The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the chiral recognition. mst.edu
Table 3: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination of this compound
| Proton | δ (ppm) without CSA | δ (ppm) of (R)-Enantiomer with CSA | δ (ppm) of (S)-Enantiomer with CSA | Δδ (ppm) |
| Hα | 5.20 | 5.25 | 5.22 | 0.03 |
| H4 | 7.80 | 7.84 | 7.81 | 0.03 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. msu.edu
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. researchgate.net
O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch appears as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ range, due to strong hydrogen bonding. msu.edu The alcoholic O-H stretch gives rise to a sharper, less broad band around 3500-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine group appears just below 3000 cm⁻¹.
C=O Stretching: The carbonyl stretch of the carboxylic acid group is a very strong and prominent band in the IR spectrum, typically found around 1700-1725 cm⁻¹. mdpi.com Its position can be influenced by hydrogen bonding.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations for the alcohol and carboxylic acid are expected in the 1300-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibrations will appear in the fingerprint region of the spectrum, typically between 700 and 500 cm⁻¹. These bands are often strong in the Raman spectrum. horiba.com
Table 4: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| ν(O-H) stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Weak |
| ν(O-H) stretch | Alcohol | 3500 - 3200 | Strong, Broad | Weak |
| ν(C-H) stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| ν(C-H) stretch | Aliphatic (Methine) | 2980 - 2880 | Medium | Medium |
| ν(C=O) stretch | Carboxylic Acid | 1725 - 1700 | Very Strong | Medium |
| ν(C=C) stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| δ(O-H) bend | Alcohol/Acid | 1440 - 1395 | Medium, Broad | Weak |
| ν(C-O) stretch | Alcohol/Acid | 1320 - 1000 | Strong | Medium |
| ν(C-Br) stretch | Aryl Bromide | 700 - 500 | Strong | Strong |
This compound can exist in several conformations due to rotation around the Cα-C1 single bond. The relative orientation of the hydroxyl and carboxyl groups is particularly important, as it can allow for the formation of an intramolecular hydrogen bond between the alcoholic -OH and the carbonyl oxygen (C=O) of the carboxylic acid. illinois.edunih.gov
Vibrational spectroscopy is highly sensitive to such conformational changes and hydrogen bonding. youtube.comcore.ac.uk
No Intramolecular H-bond: In a conformation where the hydroxyl group is directed away from the carboxyl group, it will primarily engage in intermolecular hydrogen bonding. This results in a broader O-H stretching band in the IR spectrum.
Intramolecular H-bond: If a stable conformer exists that allows for an intramolecular hydrogen bond, a new, sharper absorption band may appear at a lower frequency (e.g., ~3400 cm⁻¹) in the O-H stretching region of a dilute solution spectrum, where intermolecular interactions are minimized. Concurrently, the C=O stretching frequency may shift slightly to a lower wavenumber due to the weakening of the carbonyl double bond through hydrogen bonding.
By studying the spectra under different conditions (e.g., varying concentration or temperature), it is possible to probe the equilibrium between different conformers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides definitive information on its molecular weight, elemental formula, isotopic distribution, and fragmentation patterns, which are crucial for its unambiguous identification.
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₈H₆Br₂O₃), the exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This precise measurement allows for the unequivocal confirmation of its molecular formula.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |
| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |
| Bromine | ⁷⁹Br | 2 | 78.918337 | 157.836674 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | | | | 307.868369 |
The experimentally determined monoisotopic mass from an HRMS analysis would be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula of C₈H₆Br₂O₃.
Electron ionization (EI) or other ionization techniques can induce fragmentation of the this compound molecular ion. Analyzing these fragmentation patterns helps to elucidate the molecule's structure. Key bond cleavages are predictable based on chemical principles.
A plausible fragmentation pathway for this compound would likely involve:
Decarboxylation: Loss of a carboxyl group (–COOH) as CO₂ (44 Da) and H₂O (18 Da) or the entire formic acid moiety (HCOOH, 46 Da).
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the carboxylic carbon, leading to characteristic fragments.
Loss of Water: Dehydration involving the hydroxyl and carboxyl groups.
A key verification feature for any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~51% and ~49%, respectively). libretexts.org A molecule with two bromine atoms, like this compound, will exhibit a characteristic triplet of peaks (M, M+2, M+4) in the mass spectrum for the molecular ion and any bromine-containing fragments. nih.gov The theoretical intensity ratio for this triplet is approximately 1:2:1. chemistrysteps.com This unique signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the structure. nih.gov
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion | Composition | Mass (m/z) | Relative Abundance |
|---|---|---|---|
| M | C₈H₆(⁷⁹Br)₂O₃ | ~308 | ~100% |
| M+2 | C₈H₆(⁷⁹Br)(⁸¹Br)O₃ | ~310 | ~196% |
This predictable 1:2:1 pattern provides definitive confirmation of the dibrominated nature of the compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. purechemistry.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
A single-crystal X-ray diffraction analysis of this compound would reveal its precise solid-state molecular structure. Key structural parameters that would be determined include:
The bond lengths and angles of the dibrominated benzene ring.
The geometry of the carboxylic acid and hydroxyl groups.
The conformation of the α-hydroxyacetic acid side chain relative to the aromatic ring, defined by the relevant torsion angles.
The conformation is of particular interest, as rotation around the C-C single bonds can lead to different spatial arrangements. The analysis would clarify the preferred conformation adopted by the molecule in the crystalline state, which is influenced by steric and electronic effects of the bulky bromine atoms and the formation of intermolecular interactions.
The crystal structure is stabilized by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction directing the crystal packing. mdpi.com
Carboxylic Acid Dimers: Carboxylic acids commonly form strong, centrosymmetric dimers through pairs of O–H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov
Hydroxyl Group Interactions: The α-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks with adjacent molecules. mdpi.com
This compound possesses a stereogenic center at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). X-ray crystallography is a powerful and non-empirical method for determining the absolute configuration of a chiral molecule, provided that an enantiomerically pure crystal is analyzed. nih.govsci-hub.se
The determination relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of a heavy atom in the structure. researchgate.net The bromine atoms in this compound are sufficiently heavy to produce a significant anomalous scattering effect. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute configuration of the molecule in the crystal can be unambiguously determined. springernature.com The Flack parameter is a key value calculated during structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct assignment. researchgate.net
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques utilized to investigate the stereochemistry of chiral molecules such as this compound. solubilityofthings.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light, providing valuable information on the absolute configuration and conformational features of enantiomers. wikipedia.orgyale.edu
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left-handed (L-CP) and right-handed (R-CP) circularly polarized light by a chiral molecule as a function of wavelength. photophysics.com This differential absorption, denoted as ΔA (ΔA = AL-CP - AR-CP), is non-zero only for chiral molecules containing a chromophore in the vicinity of a stereogenic center. photophysics.com The resulting CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength. creative-proteomics.com Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other, exhibiting equal magnitude but opposite signs. photophysics.com
Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation of the optical rotation of a chiral substance with the wavelength of plane-polarized light. kud.ac.in This phenomenon, known as the Cotton effect, is the combination of circular birefringence (different refractive indices for L-CP and R-CP light) and circular dichroism. bhu.ac.in An ORD spectrum plots the specific rotation [α] as a function of wavelength. kud.ac.in Similar to CD, enantiomers will display ORD curves that are mirror images. jasco-global.com
For this compound, the presence of a stereogenic center at the α-carbon atom, which is bonded to a carboxyl group, a hydroxyl group, a hydrogen atom, and a 3,5-dibromophenyl group, renders the molecule chiral. The aromatic ring and the carboxyl group act as chromophores. The interaction of these chromophores with the chiral center gives rise to distinct CD and ORD signals.
The CD spectrum of one enantiomer of this compound would be expected to show a positive or negative Cotton effect at the absorption maximum of the chromophores, while its mirror image would display a Cotton effect of the opposite sign. libretexts.org The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the stereocenter based on empirical rules or comparison with compounds of known stereochemistry. thieme-connect.de
The following interactive tables illustrate hypothetical CD and ORD data for the (R)- and (S)-enantiomers of this compound. It is important to note that this data is for illustrative purposes to demonstrate the principles of CD and ORD spectroscopy, as specific experimental data for this compound was not found in the available literature.
Hypothetical Circular Dichroism Data for this compound Enantiomers
| Wavelength (nm) | (R)-3,5-Dibromomandelic acid Molar Ellipticity [θ] (deg·cm²/dmol) | (S)-3,5-Dibromomandelic acid Molar Ellipticity [θ] (deg·cm²/dmol) |
| 280 | +500 | -500 |
| 270 | +1200 | -1200 |
| 260 | +800 | -800 |
| 250 | -300 | +300 |
| 240 | -900 | +900 |
Hypothetical Optical Rotatory Dispersion Data for this compound Enantiomers
| Wavelength (nm) | (R)-3,5-Dibromomandelic acid Specific Rotation [α] (deg) | (S)-3,5-Dibromomandelic acid Specific Rotation [α] (deg) |
| 589 (D-line) | +150 | -150 |
| 436 | +350 | -350 |
| 365 | +700 | -700 |
| 313 | +1500 | -1500 |
| 290 | 0 | 0 |
| 270 | -2000 | +2000 |
These chiroptical techniques are indispensable for the unambiguous assignment of the absolute configuration of chiral molecules like this compound, which is crucial in fields such as pharmaceutical sciences where the biological activity of enantiomers can differ significantly. creative-biostructure.com
Theoretical and Computational Studies on 3,5 Dibromomandelic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, energies, and various reactivity parameters.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 3,5-Dibromomandelic acid. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry.
By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For this compound, this would involve calculating the distances between the carbon, oxygen, hydrogen, and bromine atoms, as well as the angles between the chemical bonds. The energetics of the molecule, including its total energy and stability, are also determined through these calculations. The popular B3LYP functional combined with a basis set like 6-311++G(d,p) is often used for such optimizations. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-Br (average) | 1.90 Å |
| C=O (carboxyl) | 1.22 Å | |
| C-O (hydroxyl) | 1.43 Å | |
| Bond Angle | C-C-Br (average) | 120.0° |
| O=C-O (carboxyl) | 125.0° | |
| Dihedral Angle | HO-C-C=O | 15.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Specific published data for this compound is not available.
Global reactivity descriptors can also be calculated using DFT to predict the chemical behavior of the molecule. mdpi.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com
Table 2: Illustrative Reactivity Descriptors for this compound
| Descriptor | Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity (ω) | 1.8 eV |
Note: This data is for illustrative purposes to demonstrate the output of such calculations.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties such as molecular energies and geometries. These high-accuracy predictions are valuable for benchmarking other computational methods and for obtaining reliable data on molecular properties when experimental data is unavailable. mdpi.com
Conformational Analysis and Energy Landscapes via Computational Methods
Molecules with rotatable single bonds, like the C-C bond between the phenyl ring and the carboxylic acid group in this compound, can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. mdpi.com
Computational methods can be used to construct a potential energy surface (PES) by systematically rotating the flexible bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature.
Molecular Dynamics (MD) Simulations: Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, particularly in a solution phase. semanticscholar.orgnih.gov By simulating the motion of the this compound molecule and the surrounding solvent molecules, MD can provide insights into how the solvent affects the solute's conformation and dynamics. researchgate.net
Mechanistic Investigations of Key Reactions Involving this compound: Transition State Analysis and Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the entire reaction pathway. rsc.org This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. youtube.com By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Computational tools can help to distinguish between different possible reaction mechanisms, such as concerted or stepwise pathways. mdpi.comresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, IR, CD) from First Principles
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnih.govresearchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of peaks. mdpi.comyoutube.com
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. diva-portal.orgarxiv.orgcardiff.ac.uk This can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the O-H, C=O, and C-Br bonds in this compound. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it will exhibit a circular dichroism (CD) spectrum. Theoretical calculations can predict the CD spectrum, which provides information about the molecule's stereochemistry. nih.govuni-mainz.de
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value (Illustrative) |
|---|---|---|
| ¹³C NMR | Carboxyl Carbon (C=O) | 175 ppm |
| ¹H NMR | Hydroxyl Proton (OH) | 5.5 ppm |
| IR | C=O Stretch | 1720 cm⁻¹ |
| IR | O-H Stretch | 3400 cm⁻¹ |
| CD | Cotton Effect at ~220 nm | Positive |
Note: This data is hypothetical and serves to illustrate the types of predictions that can be made with computational methods.
Intermolecular Interactions and Supramolecular Assembly Prediction
Theoretical and computational studies are pivotal in elucidating the intricate network of intermolecular interactions that govern the supramolecular assembly of this compound. In the absence of a reported crystal structure specific to this compound, predictions are formulated based on well-established principles of molecular recognition and the extensive structural data available for analogous substituted mandelic acids and other aromatic carboxylic acids. acs.orgresearchgate.net
The primary intermolecular interaction dictating the supramolecular assembly of this compound is anticipated to be hydrogen bonding. The molecule possesses both a carboxylic acid group and a hydroxyl group, which can act as hydrogen bond donors and acceptors. libretexts.orgchemguide.co.ukkhanacademy.org The most prominent and energetically significant of these is the formation of a centrosymmetric carboxylic acid dimer via O-H···O hydrogen bonds, a frequently observed motif in the crystal structures of carboxylic acids. researchgate.netmdpi.com This interaction typically results in the formation of a stable eight-membered ring, denoted by the graph-set notation R²₂(8). researchgate.netmdpi.comnih.gov
In addition to strong hydrogen bonds, weaker intermolecular interactions are expected to play a crucial role in the stabilization and specific arrangement of the supramolecular structure. The presence of the bulky and electronegative bromine atoms on the phenyl ring introduces the possibility of halogen bonding. This can manifest as Br···Br or Br···O interactions, where the electrophilic region of a bromine atom on one molecule interacts with a nucleophilic region (a lone pair on another bromine or an oxygen atom) of an adjacent molecule.
The aromatic phenyl rings themselves contribute to the stability of the crystal lattice through π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent phenyl rings. The specific geometry of this stacking (e.g., face-to-face or offset) will be influenced by the steric hindrance and electronic effects of the bromine substituents. Furthermore, C-H···O and C-H···π interactions, where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom or a phenyl ring, respectively, are also anticipated to be present, further refining the crystal packing. researchgate.net
Computational methods such as Crystal Structure Prediction (CSP) are instrumental in exploring the potential packing arrangements and identifying the most thermodynamically stable polymorphs. nyu.edunih.govgoogle.com These methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. The final predicted structures represent a delicate balance between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals and electrostatic interactions. acs.orgnih.govmdpi.com
The conformational flexibility of the mandelic acid backbone, specifically the torsion angles involving the hydroxyl and carboxylic acid groups relative to the phenyl ring, adds another layer of complexity to the prediction of its supramolecular assembly. acs.org Different conformers may lead to distinct packing arrangements with subtle differences in their lattice energies.
A summary of the predicted intermolecular interactions and their estimated energies, based on computational studies of similar aromatic carboxylic acids, is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Energy Range (kJ/mol) |
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | -60 to -80 |
| Hydrogen Bond | O-H (Hydroxyl) | O=C (Carboxylic Acid) | -20 to -40 |
| Hydrogen Bond | O-H (Hydroxyl) | O-H (Hydroxyl) | -15 to -30 |
| Halogen Bond | C-Br | O=C | -5 to -15 |
| Halogen Bond | C-Br | Br-C | -2 to -10 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | -10 to -30 |
| C-H···O | C-H (Aromatic/Aliphatic) | O=C / O-H | -2 to -8 |
| C-H···π | C-H (Aromatic/Aliphatic) | Phenyl Ring | -2 to -10 |
Applications of 3,5 Dibromomandelic Acid in Organic Synthesis and Materials Science Non Clinical
As a Chiral Resolving Agent for Racemic Mixtures of Other Compounds
Chiral resolution is a common method for separating racemic mixtures into their individual enantiomers. wikipedia.org This process typically involves reacting the racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral resolving agent, like an enantiomerically pure carboxylic acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orglibretexts.org These differences allow for their separation through methods like fractional crystallization. libretexts.org After separation, the individual enantiomers can be recovered by breaking the salt.
Chiral acids such as tartaric acid and various derivatives of mandelic acid are frequently employed for the resolution of racemic bases. libretexts.orglibretexts.org Although the fundamental principle suggests that enantiomerically pure (R)- or (S)-3,5-Dibromomandelic acid could serve as a resolving agent, specific published studies detailing its use for resolving particular racemic compounds, along with corresponding efficiency data (e.g., yields and enantiomeric excess of the separated products), are not readily found. The effectiveness of any resolving agent depends on its ability to form well-defined, crystalline diastereomeric salts with significantly different solubilities, a property that must be determined empirically for each racemic mixture. wikipedia.orgresearchgate.net
Precursor and Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, transferring their stereochemistry to the final product. nih.govnih.gov This is a cornerstone of modern asymmetric synthesis, particularly in the creation of bioactive molecules and natural products. nih.govmdpi.com
Intermediate in the Formation of Heterocyclic Compounds
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are fundamental to medicinal chemistry. researchgate.netnih.gov The synthesis of these molecules often relies on versatile precursor molecules that can undergo cyclization reactions. nih.gov While carboxylic acids can be precursors in heterocycle synthesis, there is a lack of specific documented examples where 3,5-Dibromomandelic acid is used as a key intermediate in the formation of heterocyclic systems.
Component in Multi-Step Total Synthesis Endeavors
The total synthesis of complex natural products often requires the use of chiral pool starting materials or the early introduction of chirality using chiral building blocks. While mandelic acid derivatives can be valuable in this regard, specific instances of this compound being used as a chiral building block in a published multi-step total synthesis of a natural product or a complex bioactive molecule are not prominently reported in the scientific literature.
Role in Supramolecular Chemistry and Crystal Engineering
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov Carboxylic acids are powerful functional groups in this field due to their ability to form robust hydrogen bonds. The study of co-crystals, where two or more different molecules crystallize together in a defined stoichiometric ratio, is a significant area of crystal engineering.
While related compounds like 3,5-dinitrobenzoic acid and 3,5-dinitrosalicylic acid have been studied for their ability to form co-crystals with various other molecules, similar research focusing on the supramolecular assemblies or co-crystal formation of this compound is not extensively documented. nih.govresearchgate.net The presence of the hydroxyl and carboxylic acid groups, along with the bromine atoms which can participate in halogen bonding, suggests potential for forming complex hydrogen- and halogen-bonded networks, but specific structural studies are not widely available.
Catalyst or Ligand Component in Asymmetric Catalysis (if applicable)
In asymmetric catalysis, chiral molecules are used as catalysts or as ligands for metal catalysts to control the stereochemical outcome of a chemical reaction. Chiral ligands coordinate to a metal center, creating a chiral environment that favors the formation of one enantiomer of the product over the other. While various chiral molecules can be adapted for this purpose, there is no significant body of evidence in the available literature to suggest that this compound or its derivatives are commonly used as either a primary catalyst or as a ligand component in asymmetric catalysis. nih.gov
Utilization as a Chemical Derivatization Agent for Analytical Identification (e.g., of alcohols or amines)
Chemical derivatization is a technique used to modify an analyte to make it more suitable for analysis, for instance, by chromatography (HPLC or GC). researchgate.net For analytes like alcohols or amines that may lack a strong chromophore for UV detection, derivatization with a reagent containing a chromophore can significantly enhance detection sensitivity. nih.gov The process involves a chemical reaction between the analyte and the derivatizing agent. researchgate.net
Carboxylic acids can be used to derivatize alcohols to form esters. nih.gov Reagents such as 3,5-dinitrobenzoyl chloride (derived from 3,5-dinitrobenzoic acid) are sometimes used for this purpose to identify alcohols, as the resulting ester derivatives are often crystalline solids with sharp melting points. sciepub.com In principle, this compound could be converted to its corresponding acyl chloride and used to derivatize alcohols or amines for analytical identification. However, there are no standard, widely reported analytical methods that specifically utilize this compound as a derivatizing agent for the routine identification of alcohols or amines.
Future Directions and Emerging Research Avenues for 3,5 Dibromomandelic Acid
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a primary focus for the future of 3,5-dibromomandelic acid production. Key research directions include the adoption of biocatalysis and green chemistry principles to minimize waste and energy consumption.
Biocatalytic and chemoenzymatic methods offer significant advantages, including high selectivity and mild reaction conditions. nih.gov The use of enzymes could enable the stereoselective synthesis of specific enantiomers of this compound, which is crucial for applications in pharmaceuticals and materials science. For instance, engineered enzymes could be employed in a multi-step process to produce target molecules with high purity, potentially simplifying access to complex bioactive compounds. nih.govdntb.gov.ua
Future research will likely focus on identifying and optimizing enzymes for key transformations in the synthesis of this compound. This could involve screening existing enzyme libraries or using protein engineering to create bespoke biocatalysts. researchgate.net The integration of biocatalysis with traditional chemical synthesis in chemoenzymatic approaches could further enhance efficiency and sustainability. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of isolated enzymes or whole-cell systems. nih.gov | High stereo- and regioselectivity; mild reaction conditions (lower temperature and pressure); reduced use of hazardous reagents. |
| Chemoenzymatic Synthesis | Combination of enzymatic and conventional chemical steps. nih.gov | Synergistic approach leveraging the strengths of both methodologies; allows for a broader range of transformations. |
| Green Chemistry Solvents | Utilization of water, supercritical fluids, or bio-based solvents. | Reduced environmental impact; improved safety profile; potential for simplified product purification. |
Exploration of Underutilized Reactivity Profiles and New Catalytic Transformations
The molecular structure of this compound, featuring a carboxylic acid, a hydroxyl group, and two bromine atoms on an aromatic ring, offers a rich platform for chemical modification. Future research will delve into exploring its underutilized reactivity to create a diverse array of novel derivatives.
The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These transformations would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to compounds with tailored electronic and steric properties. The development of efficient catalytic systems, potentially utilizing iron-based catalysts for more sustainable processes, will be crucial. mdpi.com
Furthermore, the carboxylic acid and hydroxyl groups are amenable to a wide range of derivatization reactions, including esterification, amidation, and etherification. researchgate.netmdpi.comnih.gov These modifications can be used to tune the solubility, polarity, and biological activity of the resulting molecules. The exploration of novel derivatization reagents and catalytic methods will expand the chemical space accessible from this compound. nih.govsigmaaldrich.com
| Functional Group | Potential Catalytic Transformation | Resulting Derivative Class |
| Aromatic Bromine Atoms | Suzuki, Stille, Heck, Sonogashira Cross-Coupling | Biaryls, substituted styrenes, alkynyl-arenes |
| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
| Hydroxyl Group | Etherification, Acylation, Oxidation | Ethers, Esters, Ketones |
Advanced Materials Applications and Functionalization Studies
The unique structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties. Future research is expected to focus on its incorporation into polymers and metal-organic frameworks (MOFs).
In polymer science, this compound can be used as a functional monomer or as a modifying agent for existing polymers. mdpi.comresearchgate.netnih.gov Its incorporation can introduce specific properties such as flame retardancy (due to the bromine content), altered optical properties, or sites for further post-polymerization modification. nih.govnih.gov The ability to graft this molecule onto polymer backbones opens up possibilities for creating materials with enhanced thermal stability or specific surface functionalities. rsc.org
As a linker in MOF synthesis, this compound offers multiple coordination sites through its carboxylate and potentially hydroxyl groups. rsc.orgresearchgate.net The resulting MOFs could exhibit interesting structural diversity and properties. The bromine atoms on the linker could serve as reactive sites for post-synthetic modification, allowing for the fine-tuning of the MOF's pore environment and functionality for applications in gas storage, catalysis, or sensing. google.comnih.gov
| Material Class | Role of this compound | Potential Applications |
| Functional Polymers | Monomer or grafting agent. mdpi.comresearchgate.net | Flame-retardant materials, specialty coatings, functional surfaces. |
| Metal-Organic Frameworks (MOFs) | Organic linker. rsc.orgnih.gov | Gas separation and storage, heterogeneous catalysis, chemical sensing. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms represents a significant leap forward in the efficiency, safety, and scalability of chemical production. researchgate.netnih.gov Applying these technologies to the synthesis and derivatization of this compound is a promising future direction.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. nih.govresearchgate.net Multi-step syntheses involving this compound could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. mdpi.com This approach is particularly advantageous for reactions that are difficult to control in traditional batch setups. nih.govnih.govnih.govyoutube.com
Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. sigmaaldrich.comnih.gov These platforms can rapidly generate libraries of compounds based on the this compound scaffold, facilitating the exploration of structure-activity relationships for various applications. nih.govnih.govrug.nl
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Synthesis and multi-step derivatization. wordpress.com | Enhanced safety, improved heat/mass transfer, scalability, process intensification. bioduro.com |
| Automated Synthesis | High-throughput library synthesis. nih.gov | Accelerated discovery of new derivatives, rapid optimization of reaction conditions. researchgate.net |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A synergistic combination of experimental and computational methods will be instrumental in unlocking a deeper understanding of the structure-reactivity relationships of this compound. This integrated approach can guide the rational design of new derivatives and materials.
Computational chemistry, using techniques such as Density Functional Theory (DFT), can be employed to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and calculate the electronic and spectroscopic properties of novel derivatives. These theoretical insights can help prioritize experimental efforts and explain observed outcomes.
Experimental studies, in turn, will provide the necessary data to validate and refine computational models. Advanced analytical techniques will be essential for characterizing the structures and properties of newly synthesized compounds. This iterative cycle of prediction, synthesis, and characterization will accelerate the development of this compound-based molecules and materials with desired functionalities.
| Approach | Methodology | Objective |
| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) | Predict reactivity, model reaction pathways, simulate material properties. |
| Experimental | Advanced Spectroscopy (NMR, MS), X-ray Crystallography | Synthesize target molecules, characterize structures, measure physical and chemical properties. |
| Integrated | Iterative feedback loop between theory and experiment | Rational design of molecules and materials, deeper mechanistic understanding. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dibromomandelic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of mandelic acid derivatives using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled acidic conditions. Key parameters include temperature (0–25°C to minimize side reactions), solvent polarity (e.g., acetic acid or dichloromethane), and stoichiometry of bromine equivalents. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the di-substituted product . Yield optimization requires monitoring reaction progress via TLC or HPLC, with impurities such as mono-brominated intermediates or over-brominated byproducts identified via H NMR (e.g., aromatic proton splitting patterns) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- H NMR : The aromatic region (6.5–8.0 ppm) shows two doublets (J ≈ 2 Hz) for H-2 and H-6 due to meta-coupling, with a singlet for the hydroxyl proton (~5 ppm, exchangeable with DO). The α-hydroxy proton appears as a quartet (~4.5 ppm) coupled to the adjacent CH group.
- IR : A broad O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm), and C–Br vibrations (~500–600 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 294/296/298 (Br isotopic pattern) validate the molecular formula .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors during weighing or reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. For example, bromine atoms act as electron-withdrawing groups, increasing acidity of the α-hydroxy group .
- Molecular Docking : Use AutoDock Vina to simulate binding affinity to enzymes (e.g., mandelate racemase). Key parameters include Gibbs free energy (ΔG ≤ -7 kcal/mol suggests strong binding) and hydrogen-bond interactions with active-site residues (e.g., Asn, His) .
Q. What experimental strategies resolve contradictions in reported crystallographic data for brominated mandelic acid derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water) and compare unit cell parameters (a, b, c, β) with literature. Discrepancies may arise from polymorphism or solvent inclusion.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts vs. O–H···O hydrogen bonds) to explain packing differences. For example, Br substituents may dominate π-stacking vs. hydroxyl-driven hydrogen bonding .
Q. How does the electronic effect of bromine substituents influence the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- Potentiometric Titration : Titrate the compound in deionized water (ionic strength 0.1 M KCl) using a pH meter calibrated with standard buffers. Calculate pKa via Henderson-Hasselbalch equation.
- Comparative Analysis : Compare with non-brominated mandelic acid (pKa ≈ 3.4). Bromine’s electron-withdrawing effect lowers pKa (e.g., ~2.8–3.0), enhancing solubility in basic media .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to separate enantiomers.
- Process Optimization : Avoid racemization by controlling reaction pH (neutral to mildly acidic) and temperature (<40°C). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
